molecular formula C13H15NO B8449909 4,4-Dimethyl-3-oxo-2-phenylpentanenitrile

4,4-Dimethyl-3-oxo-2-phenylpentanenitrile

Cat. No. B8449909
M. Wt: 201.26 g/mol
InChI Key: CPKKAXQSTQDLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3-oxo-2-phenylpentanenitrile is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-3-oxo-2-phenylpentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-3-oxo-2-phenylpentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4,4-dimethyl-3-oxo-2-phenylpentanenitrile

InChI

InChI=1S/C13H15NO/c1-13(2,3)12(15)11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3

InChI Key

CPKKAXQSTQDLEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

116 grams (1 mole) of methyl pivalate, 60 grams (2 moles) of sodium hydride (80 weight % suspension in white oil) and 234.3 grams (2 moles) of benzyl cyanide were reacted in 750 ml of dry toluene at 60° C. until the end of the evolution of hydrogen. There were added 500 ml of water to the cooled reaction solution, the mixture stirred and the aqueous phase acidified with HCl to pH 3 after the separation and then extracted with chloroform. After concentrating the chloroform the oil residue was fractionated at 0.6 Torr. 110.6 grams (55% of theory) of 4,4-dimethyl-2-phenyl-3-oxopentanenitrile came over at 111° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
234.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.